5-Bromo-1-benzofuran-2-carbaldehyde
Overview
Description
5-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 g/mol . It is a halogenated heterocyclic compound, specifically a brominated derivative of benzofuran. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-benzofuran-1-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN (azobisisobutyronitrile) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 5-position of the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient brominating agents and catalysts is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in DMF (dimethylformamide), KSCN in acetone.
Major Products Formed
Oxidation: 5-Bromo-1-benzofuran-2-carboxylic acid.
Reduction: 5-Bromo-1-benzofuran-2-methanol.
Substitution: 5-Azido-1-benzofuran-2-carbaldehyde, 5-Thiocyanato-1-benzofuran-2-carbaldehyde.
Scientific Research Applications
5-Bromo-1-benzofuran-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been studied as an inhibitor of the enzyme CYP2A6, which is involved in nicotine metabolism . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but with a furan ring instead of a benzofuran ring.
2-Benzofurancarboxaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of a benzofuran ring.
Uniqueness
5-Bromo-1-benzofuran-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the benzofuran ring.
Properties
IUPAC Name |
5-bromo-1-benzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEGFMDITWHVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383755 | |
Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-16-6 | |
Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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